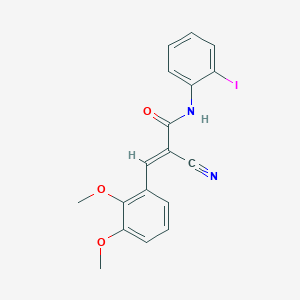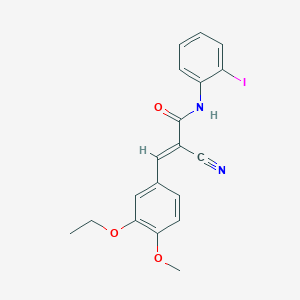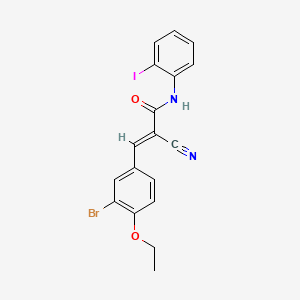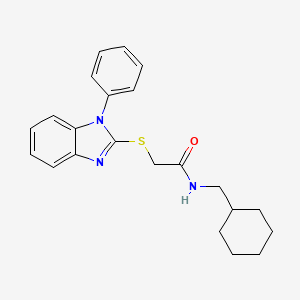
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IDPP, and it is a derivative of a class of compounds called enaminones. IDPP has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of IDPP is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of enzymes involved in cell growth and proliferation. IDPP has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the growth and proliferation of cancer cells. IDPP has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
IDPP has been shown to possess a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of ion channel activity. IDPP has also been shown to possess antioxidant properties and to inhibit the production of reactive oxygen species.
实验室实验的优点和局限性
IDPP is a promising candidate for further research due to its range of potential applications and its demonstrated biochemical and physiological effects. However, there are also limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
Future research on IDPP could focus on a range of areas, including the development of new compounds based on the IDPP scaffold, the identification of new targets for IDPP activity, and the optimization of IDPP for specific applications in cancer research and neuroscience. Other future directions could include the study of IDPP in animal models and the development of new methods for the synthesis and purification of IDPP.
合成方法
IDPP can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or ketone with a malononitrile derivative in the presence of a base catalyst. In the case of IDPP, the starting materials are 2,3-dimethoxybenzaldehyde, malononitrile, and 2-iodobenzaldehyde. The reaction is carried out in the presence of a base catalyst, such as piperidine, and the resulting product is purified using column chromatography.
科学研究应用
IDPP has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, IDPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. In neuroscience, IDPP has been shown to modulate the activity of ion channels, making it a potential candidate for the development of drugs for the treatment of neurological disorders. In drug discovery, IDPP has been used as a scaffold for the development of new compounds with potential therapeutic applications.
属性
IUPAC Name |
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3/c1-23-16-9-5-6-12(17(16)24-2)10-13(11-20)18(22)21-15-8-4-3-7-14(15)19/h3-10H,1-2H3,(H,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRUXKFZSJMTMU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(2-iodophenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)


![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)



![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)

![1-(4-fluorophenyl)-N,3-dimethyl-N-(1-methylpiperidin-4-yl)thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7466881.png)

![(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466908.png)

![(E)-2-cyano-3-[2-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B7466922.png)